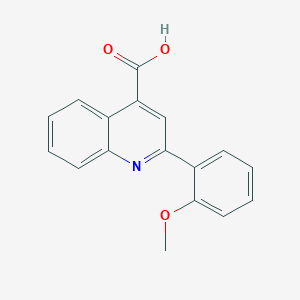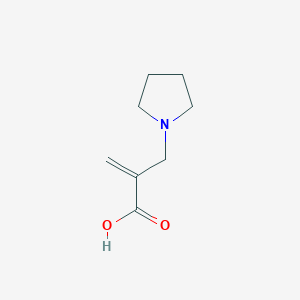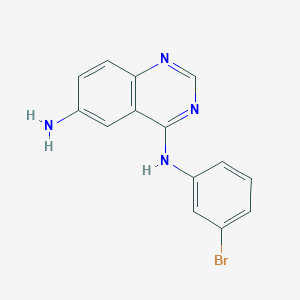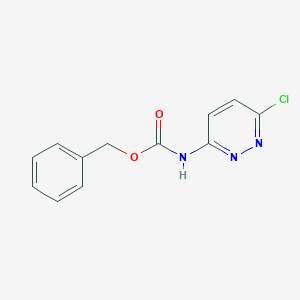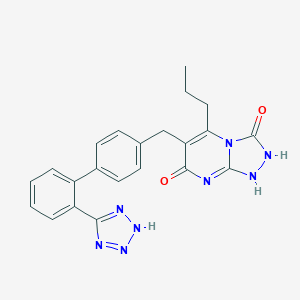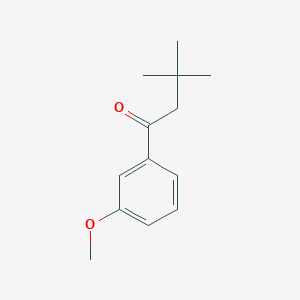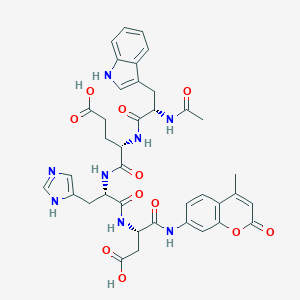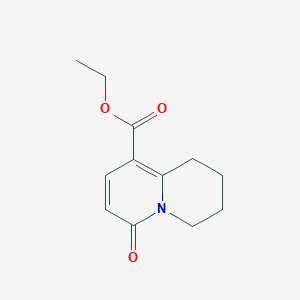
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate, also known as CTK8E7849, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the quinolizine family and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Efectos Bioquímicos Y Fisiológicos
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, it has been shown to have a positive effect on the immune system, increasing the production of cytokines and enhancing natural killer cell activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and diabetes. Another direction is to explore the structure-activity relationship of the compound to identify more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a promising compound that has shown potent antitumor activity and has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and potential side effects. The synthesis method of the compound is relatively simple, and it has several advantages for lab experiments. Overall, Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a compound that has the potential to make a significant impact in the field of scientific research.
Métodos De Síntesis
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has been synthesized using various methods. One of the most commonly used methods is the one-pot, three-component reaction involving 2-aminobenzophenone, ethyl acetoacetate, and ammonium acetate. This method provides a high yield of the compound and is relatively simple to perform.
Aplicaciones Científicas De Investigación
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to have anti-inflammatory, antifungal, and antibacterial properties.
Propiedades
Número CAS |
164366-29-4 |
|---|---|
Nombre del producto |
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate |
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
ethyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-6-7-11(14)13-8-4-3-5-10(9)13/h6-7H,2-5,8H2,1H3 |
Clave InChI |
YSWCFUKNMUTDBN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2CCCCN2C(=O)C=C1 |
SMILES canónico |
CCOC(=O)C1=C2CCCCN2C(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




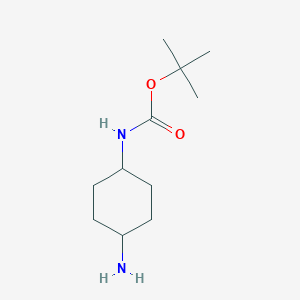
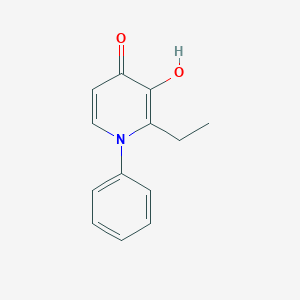
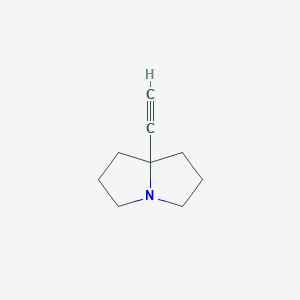
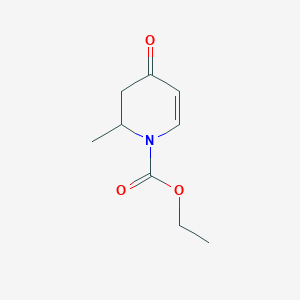
![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)
![1-[(S)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B69655.png)
